[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride
Description
[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride (CAS: 1402232-94-3) is an organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both a pyridin-3-yl group and a methanamine moiety. Its molecular formula is C₁₁H₁₈Cl₂N₂O, with a molecular weight of 265.18 g/mol . The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for laboratory use as a building block in pharmaceutical and chemical synthesis .
Properties
IUPAC Name |
(4-pyridin-3-yloxan-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-9-11(3-6-14-7-4-11)10-2-1-5-13-8-10;;/h1-2,5,8H,3-4,6-7,9,12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWQZNSZKPFVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride typically involves the reaction of pyridine derivatives with oxane derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve steps like purification through recrystallization to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyridine or oxane derivatives.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride":
Note: It's important to recognize that the search results provide information on compounds with similar structures or components, but not specifically on "this compound" itself. Therefore, the following information is based on related compounds and potential applications inferred from them.
Pharmaceutical Applications
- Inhibition of c-KIT kinase: Derivatives of imidazo[1,2-a]pyridine, such as 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine, have been found to inhibit c-KIT kinase, which is relevant in treating diseases like cancer . Mutated forms of c-KIT are drivers in cancers such as gastrointestinal stromal tumors (GIST), systemic mastocytosis, certain kinds of acute myeloid leukemia (AML), and melanoma .
- Potential use in synthesizing pharmaceutical compounds: The general procedures described for synthesizing complex molecules from pyridine derivatives suggest that compounds like 1-(Pyridin-3-yl)propan-1-amine can be building blocks in synthesizing various pharmaceuticals .
Chemical Research and Synthesis
- Use as a chemical intermediate: Pyridine and oxane derivatives are used in various chemical reactions for synthesizing complex organic molecules . These compounds can serve as intermediates in creating a wide range of compounds, including pharmaceuticals, materials, and other specialized chemicals .
- Activation analysis: Radioisotopes and radioactivity can be applied to examine product and process improvements, reduce costs, and probe complex research problems. Activation analysis can identify and measure elements in minute quantities .
Material Science
- Coatings: Teflon finishes, which can be applied to materials made from ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass, ceramics, and others, can be used in conveyor chutes, extrusion dies, molding dies, packaging equipment, paint mixers, and textile drying cans to increase production and improve quality .
Other potential applications
- Rubber vulcanization accelerators: N-Cyclohexyl benzothiazole-S-sulfenamide is used as a rubber vulcanization accelerator .
- Gelling agents: AM-9, a dry powder, forms a nonviscous solution in water and gels in a predetermined period, making it suitable for various applications where a water-insoluble gel is needed .
Mechanism of Action
The mechanism of action of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in a particular biochemical pathway or its effect on cellular processes.
Comparison with Similar Compounds
Structural Isomers and Naming Variants
- (oxan-4-yl)(pyridin-3-yl)methanamine dihydrochloride ():
Despite sharing the same molecular formula (C₁₁H₁₈Cl₂N₂O) and weight as the target compound, this isomer has a distinct structure. The methanamine group is attached to a central carbon bonded to both oxan-4-yl and pyridin-3-yl groups, whereas the target compound’s methanamine is directly on the oxane ring. This positional isomerism could lead to differences in hydrogen bonding and steric effects .
Pyridine-Modified Analogs
- [4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride ():
Adds a methylene spacer between the oxane and pyridine, increasing the molecular formula to C₁₂H₂₀Cl₂N₂O (estimated). The spacer alters spatial arrangement and may reduce rigidity compared to the target compound . - {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride (): Incorporates an oxadiazole ring linked to pyridin-4-yl and phenyl groups.
Substituent Variations on Pyridine
Core Ring Modifications
- 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride ():
Replaces oxane with a pyrrolidine ring, introducing a secondary amine. Molecular formula: C₉H₁₃N₃·2HCl (MW: 236.14 g/mol). The saturated nitrogen ring enhances hydrogen-bonding capacity . - {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride ():
A triazolo-pyridine core increases aromaticity and planarity, favoring interactions with flat biological targets. Molecular formula: C₈H₁₀N₄ (MW: 162.20 g/mol) .
Functional Group Additions
- [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride (): Adds an aminomethyl group to the oxane, creating a diamine structure (MW: 236.75 g/mol).
- [4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride ():
Features a methoxymethyl substituent (MW: 195.69 g/mol), enhancing hydrophilicity but reducing amine reactivity compared to the target compound .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₈Cl₂N₂O | 265.18 | Oxane, pyridin-3-yl, dihydrochloride | Flexible, water-soluble |
| (oxan-4-yl)(pyridin-3-yl)methanamine diHCl | C₁₁H₁₈Cl₂N₂O | 265.18 | Central CH₂NH₂ with two substituents | Structural isomer of target |
| [4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine diHCl | C₁₂H₂₀Cl₂N₂O (est.) | 283.21 (est.) | Methylene spacer | Increased steric bulk |
| (4-(Trifluoromethyl)pyridin-3-yl)methanamine HCl | C₇H₈ClF₃N₂ | 216.60 | CF₃ group | High lipophilicity, metabolic stability |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl | C₉H₁₃N₃·2HCl | 236.14 | Pyrrolidine ring | Enhanced hydrogen bonding |
Research Implications
- Drug Design : The target compound’s oxane-pyridine scaffold balances flexibility and aromaticity, making it a versatile intermediate for kinase inhibitors or GPCR-targeted therapies. Analogs with CF₃ or methoxy groups () may optimize pharmacokinetics .
- Material Science : Diamine derivatives () could serve as crosslinkers in epoxy resins, while methoxymethyl variants () improve solubility in polar solvents .
Biological Activity
Chemical Structure and Properties
[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride is a synthetic compound characterized by its unique molecular structure, which includes a pyridine ring, an oxane (tetrahydrofuran) moiety, and a methanamine functional group. The chemical formula is , with a molecular weight of approximately 279.20 g/mol. This compound's structural features are significant as they contribute to its potential biological activities.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate : Reaction of pyridine-3-carboxaldehyde with 4-hydroxymethyl-tetrahydrofuran.
- Conversion to Final Product : The intermediate is reacted with methanamine under acidic conditions to yield the dihydrochloride salt.
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit a variety of biological activities, including:
Antimicrobial Activity
Studies have shown that related pyridine derivatives possess antimicrobial properties against various bacterial and fungal strains. For example, compounds similar to this one have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Effects
Certain derivatives have exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. For instance, compounds within this chemical class have been tested for their ability to inhibit cell proliferation in breast cancer and colon cancer models, with some showing IC50 values in the low micromolar range .
Neurological Effects
Investigations into the influence of this compound on neurotransmitter systems are ongoing. Preliminary studies suggest that it may interact with receptors involved in mood regulation and cognitive function, indicating potential applications in treating neurological disorders such as depression and anxiety .
The biological activity of this compound is believed to be mediated through:
- Receptor Interaction : Binding to specific receptors or enzymes, influencing their activity and downstream signaling pathways.
- Cellular Modulation : Altering cellular processes such as apoptosis, proliferation, and inflammation.
Case Study 1: Antitumor Activity
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antitumor effects of several pyridine derivatives, including this compound. The compound was found to induce apoptosis in SW480 colon cancer cells, with an IC50 value of 8.5 µM. The mechanism was linked to the inhibition of CDK6 expression, leading to cell cycle arrest in the G0/G1 phase .
Case Study 2: Antimicrobial Efficacy
Research conducted on a series of pyridine derivatives demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The study highlighted that modifications to the oxane structure could enhance efficacy against resistant strains .
Case Study 3: Neuropharmacological Potential
A recent investigation into the neuropharmacological properties of related compounds revealed that they could modulate serotonin receptors, potentially offering new avenues for treating mood disorders. The binding affinity was assessed using radiolabeled ligands in receptor binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
